Fmoc-Gln(Xan)-OH

Description

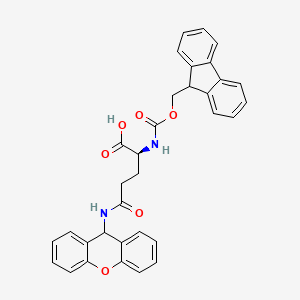

Fmoc-Gln(Xan)-OH is a protected derivative of glutamine used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a xanthyl (Xan) group protecting the side-chain amide. The Xan group is acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA). This makes it suitable for synthesizing peptides requiring orthogonal deprotection strategies .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGRFJKGDGJKFV-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Mediated Reductive Alkylation

This method adapts diselenide reduction strategies for glutamine derivatives. bis -Fmoc-protected glutamine disulfide is reduced using a Zn/HCl system in a biphasic ether/3M HCl mixture. The resultant thiol intermediate reacts with 9-hydroxyxanthene under acidic conditions to form the Xan-protected side chain. Key steps include:

-

Reduction : 45-minute stirring of Zn/HCl with bis -Fmoc-glutamine disulfide at 0°C.

-

Electrophilic Quenching : Addition of 9-hydroxyxanthene and trifluoroacetic acid (TFA) to the reduced intermediate, yielding this compound after precipitation in petroleum ether/dichloromethane.

-

Yield : 84–87% for analogous Sec(Xan) derivatives, suggesting comparable efficiency for glutamine.

Direct Side-Chain Protection

An alternative route bypasses disulfide intermediates by directly introducing the Xan group to Fmoc-Gln-OH. This method employs 9-bromoxanthene or 9-chloroxanthene in the presence of a base (e.g., DIEA) and coupling agents like HBTU. The reaction proceeds in DMF at 25°C for 2 hours, followed by reverse-phase HPLC purification.

Optimization of Reaction Conditions

Temperature and Solvent Systems

-

Reductive Alkylation : Optimal yields require strict temperature control (−10°C to 0°C) to prevent disulfide reformation. Ether/HCl biphasic systems suppress side reactions, while DMF is avoided due to Zn incompatibility.

-

Direct Protection : Polar aprotic solvents (DMF, NMP) enhance electrophile reactivity. Elevated temperatures (50°C) improve 9-hydroxyxanthene solubility but risk Fmoc cleavage.

Catalysts and Additives

-

Zn Powder : Finely powdered Zn (20 eq) maximizes surface area for efficient disulfide reduction.

-

Acid Activators : TFA (1–5% v/v) protonates the xanthenyl hydroxyl group, facilitating electrophilic substitution.

Purification Techniques

Recrystallization

Crude this compound is purified via solvent anti-solvent precipitation:

Chromatographic Methods

-

Flash Chromatography : Silica gel columns with ethyl acetate/hexane (1:2) remove unreacted 9-hydroxyxanthene.

-

Preparative HPLC : C18 columns (10 μm, 250 × 21.2 mm) with acetonitrile/water gradients (20–80% over 30 minutes) achieve >99% purity for peptide-grade material.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : UV detection at 254 nm reveals a single peak with retention time 12.3 minutes (C18, 40% acetonitrile).

-

TLC : Rf = 0.45 (ethyl acetate/hexane 1:1) indicates complete reaction.

Industrial-Scale Production

Process Intensification

Stability Considerations

-

Storage : Lyophilized product remains stable >12 months at −20°C in amber vials.

-

Decomposition Pathways : Prolonged exposure to light or moisture causes xanthenyl group hydrolysis, detectable via HPLC peak splitting.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln(Xan)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using piperidine in dimethylformamide. The xanthyl ester can be removed using trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group; trifluoroacetic acid for the removal of the xanthyl ester.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide and coupling reagents like hydroxybenzotriazole are commonly used.

Major Products Formed

Deprotection: Free glutamine with unprotected amino and side chain groups.

Coupling: Peptides with glutamine residues incorporated into the sequence.

Scientific Research Applications

Peptide Synthesis

Fmoc-Gln(Xan)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored for its ease of removal under basic conditions, allowing for efficient peptide assembly. The incorporation of the xanthenyl group enhances the solubility of the resulting peptides in organic solvents, facilitating better coupling reactions compared to other derivatives like Trt (trityl) or Mbh (methoxybenzyl) .

Advantages in Peptide Synthesis

- Enhanced Solubility : this compound exhibits superior solubility in dimethylformamide (DMF) and dimethylacetamide (DMA), which is crucial for high-concentration coupling reactions .

- Reduced Side Reactions : The xanthenyl group minimizes undesired side reactions, such as the formation of pyroglutamate, which can terminate peptide chains during synthesis .

- Improved Purity : Peptides synthesized using this compound tend to have higher purity levels than those synthesized with other protecting groups .

Biochemical Assays and Drug Development

The compound has been employed in various biochemical assays, particularly for profiling substrate specificity in proteases. For instance, it has been used to synthesize peptide substrates for the main protease (Mpro) of SARS-CoV-2, aiding in the design of potential COVID-19 therapeutics . This application highlights its significance in drug discovery and development.

Case Study: SARS-CoV-2 Mpro

- Objective : To profile substrate specificity for therapeutic development.

- Methodology : this compound was incorporated into peptide substrates to assess interactions with Mpro.

- Outcome : The study provided critical insights into substrate recognition and potential inhibition strategies for antiviral drug design .

Structural Biology and Protein Engineering

This compound is also valuable in structural biology studies where specific amino acid modifications are necessary. Its unique properties allow researchers to explore protein folding, stability, and interactions at a molecular level.

Applications in Protein Engineering

- Modifications for Stability : The incorporation of xanthenyl can enhance the thermal stability of peptides and proteins.

- Investigating Protein Interactions : By using modified peptides containing this compound, researchers can study binding affinities and interaction dynamics with various biomolecules.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enhanced solubility, reduced side reactions |

| Drug Development | Synthesis of peptide substrates for protease profiling | Critical for therapeutic design against viral infections |

| Structural Biology | Modifications for studying protein stability and interactions | Insights into protein dynamics and stability |

Mechanism of Action

The mechanism of action of Fmoc-Gln(Xan)-OH involves its role as a protected amino acid derivative in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis process. The xanthyl ester protects the side chain of glutamine, ensuring that it remains unreactive until the desired point in the synthesis. The compound is incorporated into peptides through coupling reactions, where the protecting groups are removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Fmoc-Gln(Xan)-OH vs. Fmoc-Gln(Trt)-OH

Synthetic Routes :

- This compound : Synthesis involves multi-step protection of glutamine’s side chain with Xan. However, indicates unsuccessful isolation of peptides containing this derivative under standard TFA cleavage (95% TFA, 2 hours), necessitating reduced TFA concentrations (<50%) and shorter cleavage times (<1 hour) to prevent decomposition .

- Fmoc-Gln(Trt)-OH : Synthesized via a three-step process (Z-protection → Trt protection → Fmoc protection) with optimized yields (>80%) and purity (>95%). Trt is stable under standard SPPS coupling and cleavage conditions .

Stability During Cleavage :

Compound Cleavage Conditions Stability/Recovery This compound 50% TFA, 1 hour Moderate (~70%) Fmoc-Gln(Trt)-OH 95% TFA, 2 hours High (>95%) Fmoc-AsnγS(Xan)-OH* 50% TFA, 1 hour High (~90%) *Data from highlights the contrast between Xan-protected glutamine and asparagine derivatives .

This compound vs. Fmoc-Sec(Xan)-OH

- Fmoc-Sec(Xan)-OH (selenocysteine derivative) exhibits superior shelf stability and compatibility with standard cleavage conditions compared to this compound, underscoring the amino acid-dependent efficacy of Xan protection .

Coupling Efficiency and SPPS Compatibility

Coupling Requirements :

- This compound often requires double coupling in SPPS due to steric hindrance from the Xan group, as observed in during the synthesis of vasoactive intestinal peptide analogs .

- Fmoc-Gln(Trt)-OH and Fmoc-Gln-OH (unprotected side chain) typically require single coupling under standard conditions (HBTU/HOBt/DIEA) .

Recovery Rates :

Compound Recovery (%)* This compound ~70 Fmoc-Gln(Trt)-OH 100.8 Fmoc-His(1-Trt)-OH 99.7

Acid-Lability and Deprotection

Biological Activity

Fmoc-Gln(Xan)-OH, a derivative of glutamine, plays a significant role in peptide synthesis and has garnered attention for its biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid that incorporates the xanthenyl (Xan) group. The Fmoc group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS), allowing for selective reactions without interfering with other functional groups. The addition of the Xan moiety enhances the compound's properties, particularly in terms of solubility and stability during synthesis processes.

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which exposes the amino group for subsequent peptide bond formation. This stepwise deprotection ensures high fidelity in peptide assembly.

Molecular Interactions

- Enzyme Interactions : this compound interacts with various enzymes involved in peptide synthesis, such as peptidyl transferases and proteases. These enzymes recognize the Fmoc group, facilitating the correct assembly and cleavage of peptide bonds.

- Metabolic Pathways : The compound is involved in amino acid metabolism and interacts with aminoacyl-tRNA synthetases, which are crucial for incorporating glutamine into growing peptide chains. This interaction can influence metabolic flux and the levels of key metabolites within cells.

This compound exhibits several notable biochemical properties:

- Solubility : It demonstrates good solubility in organic solvents, which is essential for its application in various synthetic protocols.

- Stability : The compound remains stable under typical laboratory conditions, making it suitable for extended synthesis procedures.

- Purity : Use of this compound has been shown to yield purer peptides compared to traditional protecting groups like Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) .

Applications in Research

This compound is widely utilized in several key areas of research:

- Peptide Synthesis : It is a crucial reagent in synthesizing peptides used for drug discovery and development. Its ability to yield high-purity products makes it a preferred choice among researchers.

- Protein Engineering : The compound facilitates the synthesis of modified proteins and peptides that are essential for studying protein-protein interactions and enzyme mechanisms.

- Bioconjugation : It is employed in preparing bioconjugates where peptides are linked to other molecules such as drugs or imaging agents for targeted delivery and diagnostics .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

- Peptide Synthesis Efficiency : A comparative study demonstrated that peptides synthesized using this compound exhibited higher yields and purity compared to those synthesized with alternative protecting groups .

- Separation Performance : In chromatographic analyses, this compound showed superior separation characteristics on zwitterionic stationary phases compared to other amino acid derivatives, indicating its efficacy in analytical applications .

- Fluorescence Quenching Probes : Research involving thioamide derivatives demonstrated that incorporating Fmoc-protected amino acids like this compound into model peptides allowed for effective studies on protein folding through fluorescence quenching techniques .

Q & A

Q. What is the role of the Xanthyl (Xan) protecting group in Fmoc-Gln(Xan)-OH during solid-phase peptide synthesis (SPPS)?

The Xanthyl (Xan) group protects the side-chain amide of glutamine (Gln) during SPPS to prevent undesired side reactions, such as dehydration or cyclization, during carbodiimide-mediated activation. The Xan group is stable under Fmoc deprotection conditions (e.g., piperidine) but is cleaved under acidic conditions (e.g., 95% trifluoroacetic acid, TFA) during final resin cleavage .

Q. What are the standard protocols for incorporating this compound into peptide chains?

- Activation : Use carbodiimide reagents (e.g., HBTU/HOBt or DIC/Oxyma) in dimethylformamide (DMF).

- Coupling : Double coupling (2 × 30 minutes) is recommended for residues prone to incomplete coupling, such as Gln(Xan), to ensure >99% coupling efficiency .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF. The Xan group remains intact until final TFA cleavage.

Q. How does this compound compare to Fmoc-Gln-OH in terms of solubility and coupling efficiency?

this compound exhibits superior solubility in organic solvents (e.g., DMF, dichloromethane) compared to unprotected Fmoc-Gln-OH, which can aggregate and hinder coupling. This improved solubility facilitates homogeneous reactions, reducing the risk of incomplete couplings .

Advanced Research Questions

Q. What are the key challenges in synthesizing peptides containing multiple Gln(Xan) residues, and how can they be addressed?

- Challenge : Repeated use of Gln(Xan) increases the risk of side-chain dehydration during activation.

- Mitigation :

Q. How does the Xan group compare to Trityl (Trt) and 4-Methyltrityl (Mtt) protecting groups for Gln in Fmoc-SPPS?

Q. What analytical methods are recommended to confirm the integrity of this compound during synthesis?

- NMR Spectroscopy : Monitor the δ 7.2–7.4 ppm region for aromatic protons of the Xan group. Post-deprotection, disappearance of these signals confirms cleavage .

- LC-MS : Verify molecular weight of intermediates and final peptides. For example, a +216 Da mass shift corresponds to the Xan group .

- HPLC Purity Analysis : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess coupling efficiency and side products .

Q. How can researchers optimize the deprotection of Xan while minimizing side reactions in acid-sensitive peptides?

- Condition Optimization : Use scavengers (e.g., triisopropylsilane, water) in TFA to prevent carbocation-mediated alkylation of Trp or Met residues.

- Time-Temperature Tradeoff : Reduce TFA exposure time (e.g., 1 hour at 25°C instead of 3 hours) for sensitive sequences .

- Orthogonal Protection : Combine Xan with acid-stable groups (e.g., Alloc for Lys) for selective deprotection .

Data Contradictions and Resolutions

- vs. 19 : While highlights Fmoc-Gln(Trt)-OH’s superior peptide purity, notes Xan’s compatibility with Fmoc/tBu strategies and easier deprotection. Researchers should prioritize Trt for high-purity linear peptides and Xan for sequences requiring mild acidic cleavage.

- : Double coupling is critical for Gln(Xan), but modern activators (e.g., Oxyma/DIC) may reduce this need. Validate via real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.